1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of an ethynyl group and a hydroxyl group on the tetrahydronaphthalene ring
Preparation Methods
1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of the corresponding ketone with ethynyl magnesium bromide in dry tetrahydrofuran (THF). The reaction is typically carried out at 0°C and then gradually warmed to room temperature, followed by stirring for 12 hours. The reaction mixture is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The resulting oil is purified by column chromatography to afford the desired propargylic alcohol .
Chemical Reactions Analysis
1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for aryl sulfotransferase enzymes, which catalyze the transfer of sulfate groups to the hydroxyl group of the compound. This modification can alter the compound’s biological activity and its interactions with other molecules .
Comparison with Similar Compounds
1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1-naphthol: This compound lacks the ethynyl group and has different chemical reactivity and applications.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and uses.
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol: This compound has an ethyl group instead of an ethynyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of an ethynyl group and a hydroxyl group on the tetrahydronaphthalene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethynyl-3,4-dihydro-2H-naphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-12(13)9-5-7-10-6-3-4-8-11(10)12/h1,3-4,6,8,13H,5,7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZCARXAQRVAOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511188 | |
Record name | 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82720-23-8 | |
Record name | 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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